molecular formula C20H18N4O5S2 B15005188 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide

4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B15005188
M. Wt: 458.5 g/mol
InChI Key: WOXJRCXVTHZHPM-UHFFFAOYSA-N
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Description

4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a combination of various functional groups, including a methoxy group, a pyrrolidinone ring, a sulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a ketone.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Thiadiazole Ring: This step involves the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Final Coupling: The final step involves coupling the intermediate with 4-methoxy-3-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide.

    Reduction: Formation of 4-methoxy-3-[(2-hydroxy-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide
  • 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N4O5S2

Molecular Weight

458.5 g/mol

IUPAC Name

4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C20H18N4O5S2/c1-29-16-8-7-14(19(26)22-20-23-21-12-30-20)9-17(16)31(27,28)24-11-15(10-18(24)25)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3,(H,22,23,26)

InChI Key

WOXJRCXVTHZHPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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